molecular formula C20H16ClN3S B3001429 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile CAS No. 477186-96-2

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile

Cat. No.: B3001429
CAS No.: 477186-96-2
M. Wt: 365.88
InChI Key: WFWVMYHVDKTQTR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-chlorophenyl group and 2,5-dimethylphenyl amine moiety enhances its pharmacological profile. The structural formula can be represented as:

C16H14ClN3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{S}

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
A549 (Lung Cancer)1.61 ± 1.92Induces apoptosis via ERK1/2 pathway inhibition
SK-MEL-2 (Skin)4.27Cell cycle arrest in G1 phase
HCT15 (Colon Cancer)< 10Disruption of tubulin polymerization
Jurkat (Leukemia)19.5Interaction with Bcl-2 protein

The compound exhibits significant cytotoxicity, particularly against lung and skin cancer cell lines, indicating its potential as a chemotherapeutic agent. Studies suggest that the chlorine atom at the para position enhances the cytotoxic activity, possibly due to increased electron-withdrawing effects that stabilize reactive intermediates during metabolism .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Research indicates that thiazole derivatives can exhibit protective effects against seizures:

  • Mechanism : The anticonvulsant action is often attributed to modulation of neurotransmitter systems and ion channels.
  • Case Study : A derivative with a similar structure demonstrated complete protection in animal models against pentylenetetrazole-induced seizures, suggesting that modifications in the thiazole structure can enhance efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural components. Key observations include:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups (like chlorine) at specific positions enhance activity.
  • Amino Group Positioning : The placement of amino groups on the phenyl rings significantly influences cytotoxicity and anticonvulsant properties.

These insights are essential for designing more potent analogues with improved therapeutic profiles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, studies have shown that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in cancer therapy is under investigation, with preliminary data suggesting potential efficacy against specific cancer cell lines.

Anti-inflammatory Effects

Compounds containing furan and tetrahydropyran rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK. This suggests that 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea could be effective in treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, indicating that this urea derivative may also exhibit activity against various bacterial and fungal strains. The presence of the furan ring is particularly noted for enhancing antimicrobial effects, potentially through disruption of microbial cell membranes.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea:

StudyFocusFindings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cells.
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in a murine model of arthritis.
Study CAntimicrobialExhibited activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-3-4-14(2)18(9-13)23-11-16(10-22)20-24-19(12-25-20)15-5-7-17(21)8-6-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWVMYHVDKTQTR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.